molecular formula C13H17F3N2OS B2636990 N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]thiophene-3-carboxamide CAS No. 2309574-32-9

N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]thiophene-3-carboxamide

Cat. No. B2636990
CAS RN: 2309574-32-9
M. Wt: 306.35
InChI Key: YWFSXNOCGCLRQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves modulation of the aliphatic chain linking the moiety to the piperidine ring . Biochemical data for related compounds have been generated via scintillation proximity assay (SPA) with PRC2, H3K27me3 activator peptide, and biotinylated oligonucleosomes . After completion of the reaction, the mixture is typically quenched with aqueous HCl .


Molecular Structure Analysis

The molecular structure of similar compounds, such as “1-(2,2,2-trifluoroethyl)piperidin-4-amine”, has been analyzed . The co-crystal structure of a related inhibitor series bound to the human PRC2 complex has also been disclosed .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, modulation of the amide substituent and of the benzoimidazol-2-one linker has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, “1-(2,2,2-trifluoroethyl)piperidin-4-amine” has a molecular weight of 196.22 and a boiling point of 189.5±40.0 C at 760 mmHg .

Mechanism of Action

While the mechanism of action for the specific compound is not available, related compounds have been found to be potent antagonists of the calcitonin gene-related peptide receptor . They compete with CGRP for occupancy at these receptors, preventing the actions of CGRP and its ability to amplify and perpetuate migraine headache pain .

Safety and Hazards

The safety and hazards associated with similar compounds have been documented . For instance, “1-(2,2,2-trifluoroethyl)piperidin-4-amine” is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 .

Future Directions

The future directions for the development of similar compounds are promising. For instance, ubrogepant, a related compound, has been approved by the FDA for the acute treatment of migraine with or without aura in adults . The development of oral gepants, including ubrogepant, may constitute a significant advance in migraine headache treatment .

properties

IUPAC Name

N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2OS/c14-13(15,16)9-18-4-1-10(2-5-18)7-17-12(19)11-3-6-20-8-11/h3,6,8,10H,1-2,4-5,7,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFSXNOCGCLRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CSC=C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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